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Compound of Interest

Compound Name: PDE10-IN-6

cat. No.: B609747

An In-Depth Technical Guide to the Phosphodiesterase 10A Inhibitor PDE10-IN-6 (OMS-824)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and biological context of PDE10-IN-6, a notable inhibitor of phosphodiesterase 10A (PDE10A).
This document is intended to serve as a core resource for professionals in the fields of
medicinal chemistry, pharmacology, and drug development.

Core Compound Identification

PDE10-IN-6, also identified as OMS-824, is a specific small molecule inhibitor of the PDE10A
enzyme.
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Identifier Value
Compound Name PDE10-IN-6
Synonym OMS-824
CAS Number 1207549-69-6
Molecular Formula C21H21BrN4Oa
Molecular Weight 473.33 g/mol

(E)-2-(4-(1H-pyrazol-1-yl)phenyl)-N'-(4-bromo-
IUPAC Name 3,5-dimethoxybenzylidene)-2-

methoxyacetohydrazide

O=C(N/N=C/C1=CC(OC)=C(Br)C(OC)=C1)C(C
2=CC=C(N3N=CC=C3)C=C2)OC

SMILES

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for PDE10-IN-6 (OMS-824) is not readily available
in the public domain, the synthesis of structurally related pyrazole-containing compounds and
other PDE10A inhibitors has been described. The synthesis of such molecules often involves
multi-step reaction sequences.

A general synthetic workflow for analogous pyrazole-based PDE10A inhibitors may involve the
following key steps:

o Formation of the Pyrazole Core: Synthesis of the substituted pyrazole ring system is a
crucial initial phase.

o Functionalization of the Pyrazole: Introduction of various substituents to the pyrazole core to
modulate activity and pharmacokinetic properties.

o Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or
Heck coupling, are frequently employed to connect different aromatic or heteroaromatic
moieties.
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» Final Assembly: The final steps typically involve the formation of the hydrazide and
subsequent condensation to yield the target molecule.

Note: The synthesis of any specific compound should be guided by a detailed, peer-reviewed
protocol. The information above is for illustrative purposes based on the synthesis of similar
chemical entities.

Biological Activity and Data Presentation

PDE10-IN-6 is a phosphodiesterase-10 inhibitor that slows or halts the hydrolysis of cyclic
adenosine monophosphate (cCAMP) and cyclic guanosine monophosphate (cGMP). At present,
specific quantitative biological data, such as ICso values for PDE10-IN-6, are not publicly
available.

For context, other reported PDE10A inhibitors exhibit a wide range of potencies. For instance,
a series of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines have shown
inhibitory potencies in the subnanomolar range, with ICso values as low as 0.037 nM.[1]
Another study on papaverine analogues identified compounds with ICso values in the range of
28-60 nM for PDE10A.[2]

Signaling Pathways and Visualization

Phosphodiesterase 10A is a key enzyme in the regulation of cyclic nucleotide signaling
cascades, particularly in the medium spiny neurons of the striatum. By hydrolyzing cAMP and
cGMP, PDE10A modulates the activity of downstream effectors like Protein Kinase A (PKA) and
Protein Kinase G (PKG). Inhibition of PDE10A leads to an accumulation of these second
messengers, thereby amplifying the signaling pathways they control.

Below are Graphviz diagrams illustrating the PDE10A signaling pathway and a general
experimental workflow for inhibitor screening.
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Caption: PDE10A signaling pathway and the inhibitory action of PDE10-IN-6.
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General Workflow for PDE10A Inhibitor Screening
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Caption: A generalized experimental workflow for the discovery and development of PDE10A
inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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